1-(4-Pyridyl)azulene
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Overview
Description
1-(4-Pyridyl)azulene is a compound that combines the azulene moiety with a pyridine ring. Azulene is known for its unique blue color and aromatic properties, while pyridine is a basic heterocyclic organic compound. The combination of these two structures results in a compound with interesting chemical and physical properties, making it a subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Pyridyl)azulene can be synthesized through several methods. One common approach involves the electrophilic substitution of azulene with pyridine N-oxide in the presence of trifluoromethanesulfonic anhydride (Tf2O). This reaction yields this compound in good yield . Another method involves the use of N-acylated heterocycles, where the electrophilic substitution of azulene in the presence of these heterocycles yields the desired product .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(4-Pyridyl)azulene undergoes various chemical reactions, including:
Electrophilic Substitution: This is a common reaction for azulene derivatives, where the azulene ring acts as an electron donor.
Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille coupling, are used to introduce various functional groups to the azulene ring.
Common Reagents and Conditions:
Electrophilic Substitution: Pyridine N-oxide and trifluoromethanesulfonic anhydride (Tf2O) are commonly used.
Cross-Coupling Reactions: Palladium or nickel catalysts are often employed in these reactions.
Major Products: The major products formed from these reactions include various substituted azulene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-(4-Pyridyl)azulene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Pyridyl)azulene involves its interaction with various molecular targets and pathways. For instance, azulene derivatives have been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins, key mediators of inflammation . This inhibition results in anti-inflammatory effects. Additionally, azulene derivatives can interact with biological pathways to exert anticancer effects .
Comparison with Similar Compounds
1-(2-Pyridyl)azulene: Another azulene derivative with a pyridine ring at a different position.
1-(Quinolyl)azulene: Combines azulene with a quinoline ring, offering different chemical properties.
1,3-Bis(4-pyridyl)azulene: Contains two pyridine rings, providing unique supramolecular interactions.
Uniqueness: 1-(4-Pyridyl)azulene is unique due to its specific combination of azulene and pyridine, which imparts distinct chemical and physical properties
Properties
CAS No. |
921228-57-1 |
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Molecular Formula |
C15H11N |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-azulen-1-ylpyridine |
InChI |
InChI=1S/C15H11N/c1-2-4-12-6-7-15(14(12)5-3-1)13-8-10-16-11-9-13/h1-11H |
InChI Key |
FXEZCEGDDXVGBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=CC(=C2C=C1)C3=CC=NC=C3 |
Origin of Product |
United States |
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